molecular formula C11H13ClO3 B088579 2-(4-chlorophenoxy)pentanoic Acid CAS No. 119061-16-4

2-(4-chlorophenoxy)pentanoic Acid

Cat. No.: B088579
CAS No.: 119061-16-4
M. Wt: 228.67 g/mol
InChI Key: CBGZZDWFWLXZEU-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)pentanoic acid, also known as CPPA, is a synthetic organic compound belonging to the class of phenoxy carboxylic acids. It is an aromatic compound with a molecular formula of C9H9ClO3 and a molecular weight of 198.6 g/mol. CPPA is a colorless solid that is soluble in water and other polar solvents. It has a melting point of 110-112°C and a boiling point of 253°C. CPPA is widely used in scientific research due to its unique properties, including its ability to act as an agonist for certain receptors and its role as a substrate for various enzymes.

Scientific Research Applications

  • X-ray Imaging Applications : A study by Gopan et al. (2021) synthesized a compound related to 2-(4-chlorophenoxy)pentanoic Acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, for potential use in X-ray imaging. This compound exhibited significant radiopacity, suggesting its utility in clinical X-ray imaging applications (Gopan et al., 2021).

  • Catalytic Hydrogenation : Research by Simakova et al. (2015) investigated the hydrogenation of pentanoic acid over various catalysts. The study is relevant for understanding the chemical transformations and applications of pentanoic acid derivatives, including this compound (Simakova et al., 2015).

  • Synthesis of Hydroxyproline : Gaudry et al. (1956) conducted a study on the synthesis of hydroxyproline from derivatives of 2-amino-4-pentenoic acid. This research provides insights into the synthetic pathways and potential applications of similar pentanoic acid derivatives (Gaudry et al., 1956).

  • Oxidative Degradation of Pollutants : Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a process involving 4-chlorophenol. This research could be relevant for the environmental applications of chlorophenoxypentanoic acids in pollution control (Bokare & Choi, 2011).

  • Pharmacology of Baclofen Homologues : Karla et al. (1999) synthesized and studied the pharmacology of compounds closely related to this compound. These studies are important for understanding the biological activity and potential therapeutic applications of these compounds (Karla et al., 1999).

  • Synthesis of Novel Macrocyclic Aromatic Ether Sulfone : Rodewald and Ritter (1997) synthesized a macrocyclic arylene ether sulfone using a compound related to this compound. This research has implications for the development of new materials and polymers (Rodewald & Ritter, 1997).

  • Antibiotic Synthesis : Kinoshita and Mariyama (1975) conducted a study on the synthesis of a compound present in the antibiotic pyridomycin, which shares structural similarities with this compound. This research is relevant for pharmaceutical applications (Kinoshita & Mariyama, 1975).

  • Pentanoic Acid Production : Al‐Naji et al. (2020) explored the production of pentanoic acid from γ-valerolactone, providing insights into the industrial applications and synthesis of pentanoic acid derivatives (Al‐Naji et al., 2020).

Safety and Hazards

While specific safety and hazard information for 2-(4-chlorophenoxy)pentanoic acid is not available, it is generally recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling similar chemical compounds .

Properties

IUPAC Name

2-(4-chlorophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGZZDWFWLXZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)OC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402217
Record name 2-(4-chlorophenoxy)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119061-16-4
Record name 2-(4-chlorophenoxy)pentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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